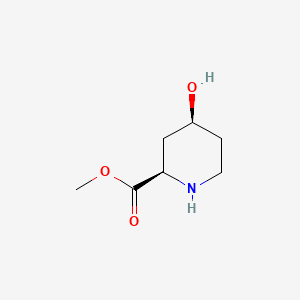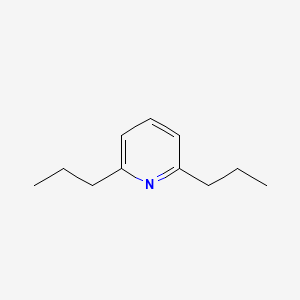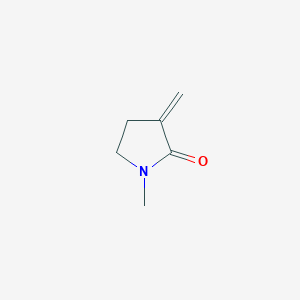
1-Methyl-3-methylene-2-pyrrolidinone
Overview
Description
1-Methyl-3-methylene-2-pyrrolidinone is an organic compound with the molecular formula C₆H₉NO. It is a derivative of pyrrolidinone, characterized by the presence of a methylene group at the third position and a methyl group at the first position. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
1-Methyl-3-methylene-2-pyrrolidinone can be synthesized through several synthetic routes. One common method involves the reaction of γ-butyrolactone with methylamine. The reaction proceeds under controlled conditions, and the product is purified through distillation . Another method involves the use of sodium hydroxide and methylamine gas, followed by vacuum distillation to obtain the desired compound .
Chemical Reactions Analysis
1-Methyl-3-methylene-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The methylene group allows for substitution reactions, leading to the formation of various substituted pyrrolidinones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Methyl-3-methylene-2-pyrrolidinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-methylene-2-pyrrolidinone involves its interaction with molecular targets and pathways. It acts as a penetration enhancer by altering the intercellular lipid bilayers in the stratum corneum, promoting drug partition into the skin . Additionally, it can inhibit specific enzymes and receptors, contributing to its biological activity .
Comparison with Similar Compounds
1-Methyl-3-methylene-2-pyrrolidinone can be compared with other similar compounds, such as:
1-Methyl-2-pyrrolidinone: This compound lacks the methylene group at the third position, making it less reactive in certain substitution reactions.
3-Hydroxy-1-methyl-2-pyrrolidinone: The presence of a hydroxyl group at the third position provides different chemical properties and reactivity.
N-Methyl-2-pyrrolidone: This compound is widely used as a solvent and has similar applications in various industries.
The uniqueness of this compound lies in its specific structure, which allows for a broader range of chemical reactions and applications compared to its analogs.
Properties
IUPAC Name |
1-methyl-3-methylidenepyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5-3-4-7(2)6(5)8/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXKUUDFKHVAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445597 | |
| Record name | 1-methyl-3-methylene-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50586-05-5 | |
| Record name | 1-methyl-3-methylene-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.5]dec-6-EN-8-one](/img/structure/B1610300.png)

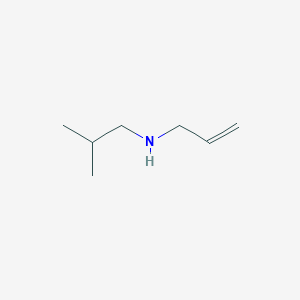

![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)

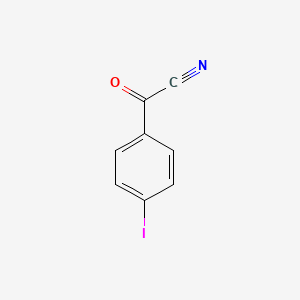
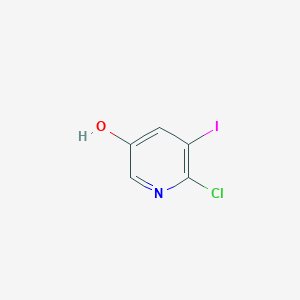

![(6-Iodo-quinazolin-4-yl)-[3-methyl-4-(6-methyl-pyridin-3-yloxy)-phenyl]-amine](/img/structure/B1610318.png)

